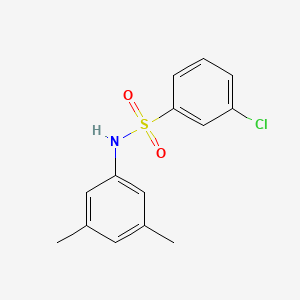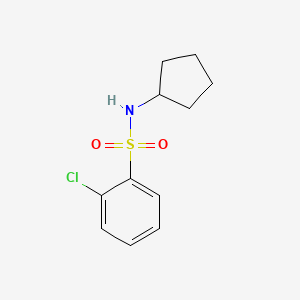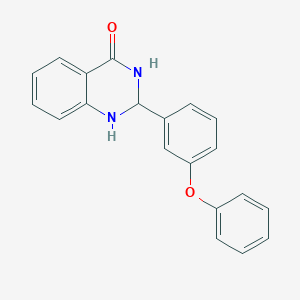![molecular formula C22H24N6O B10964429 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964429.png)
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound. It belongs to the family of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a unique structure that combines a pyrazole ring with a pyridine ring, making it a valuable target for synthetic and pharmaceutical research.
Preparation Methods
The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves several steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrazolo[3,4-b]pyridine core. The reaction conditions typically include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has numerous applications in scientific research. It is used in medicinal chemistry for the development of new drugs due to its potential biological activities . In biology, it serves as a tool for studying enzyme interactions and cellular processes . Additionally, it has industrial applications in the synthesis of other complex organic compounds .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, leading to its observed biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolo[3,4-b]pyridines and pyrazole derivatives . These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C22H24N6O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-N,3,6-trimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O/c1-5-27-18(11-12-23-27)14-26(4)22(29)19-13-15(2)24-21-20(19)16(3)25-28(21)17-9-7-6-8-10-17/h6-13H,5,14H2,1-4H3 |
InChI Key |
YEYRPCLSVZJPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)C(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964354.png)
![2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10964363.png)



![Methyl 3-{[(2-ethylphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10964386.png)
![2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10964397.png)
![1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]urea](/img/structure/B10964398.png)
![7-(3-furyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10964401.png)
![N-(1,3-benzodioxol-5-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10964404.png)
![Ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10964406.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B10964418.png)
![5-[chloro(difluoro)methyl]-3-methyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10964432.png)
